molecular formula C7H8Br2N4 B14510111 1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide CAS No. 62786-37-2

1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide

Cat. No.: B14510111
CAS No.: 62786-37-2
M. Wt: 307.97 g/mol
InChI Key: FBKSBZUKMWHQIZ-UHFFFAOYSA-M
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Description

1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide typically involves the bromination of 2-methylimidazo[1,2-a]pyridine. This can be achieved using various brominating agents such as sodium bromate in acetic acid, pyridinium tribromide, or N-bromosuccinimide. The reaction is usually carried out in an organic solvent like chloroform or dimethyl sulfoxide under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, oxo derivatives, and reduced forms of the original compound.

Scientific Research Applications

1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide involves its interaction with specific molecular targets and pathways. The amino and bromo substituents enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biological processes. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound.

    3-Bromo-2-methylimidazo[1,2-a]pyridine: A closely related compound with similar reactivity.

    1-Amino-2-methylimidazo[1,2-a]pyridine: Another derivative with potential biological activities.

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and biological activities, making it a valuable compound in various fields of research .

Properties

CAS No.

62786-37-2

Molecular Formula

C7H8Br2N4

Molecular Weight

307.97 g/mol

IUPAC Name

3-bromo-2-methylimidazo[1,2-a]pyrimidin-4-ium-1-amine;bromide

InChI

InChI=1S/C7H8BrN4.BrH/c1-5-6(8)11-4-2-3-10-7(11)12(5)9;/h2-4H,9H2,1H3;1H/q+1;/p-1

InChI Key

FBKSBZUKMWHQIZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C([N+]2=CC=CN=C2N1N)Br.[Br-]

Origin of Product

United States

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